1-Decylimidazolidine-2,4-dione
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Overview
Description
1-Decylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by a decyl group attached to the nitrogen atom of the imidazolidine ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with decyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Decylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the decyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Decylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-decylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant activity is due to its ability to scavenge reactive oxygen species . The compound’s cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares a similar core structure but contains a sulfur atom instead of nitrogen.
Imidazolidine-2,4-dione: Lacks the decyl group, making it less hydrophobic.
1-H-imidazole: Contains a similar imidazole ring but with different substituents.
Uniqueness: 1-Decylimidazolidine-2,4-dione is unique due to its decyl group, which imparts distinct hydrophobic properties and influences its biological activity. This makes it a valuable compound for developing new drugs and materials with specific characteristics .
Properties
CAS No. |
85391-27-1 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-decylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-4-5-6-7-8-9-10-15-11-12(16)14-13(15)17/h2-11H2,1H3,(H,14,16,17) |
InChI Key |
HRKFLPRNEULGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(=O)NC1=O |
Origin of Product |
United States |
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